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Executive Summary

O-Octylhydroxylamine Hydrobromide (1-(Aminooxy)octane hydrobromide) is a specialized
alkoxyamine reagent used primarily in medicinal chemistry for the introduction of lipophilic octyl
chains via oxime ligation or as a pharmacophore in enzyme inhibition (e.g., IDO1).[1] While the
hydrochloride salt (CAS 62177-26-8) is the standard commercial form, the hydrobromide salt is
often required for specific solubility profiles or as a direct intermediate from bromide-based
deprotection strategies.

This guide provides a definitive technical profile, a validated synthesis route for the
hydrobromide salt, and rigorous identification protocols.

Part 1: Chemical Identity & Specifications
Nomenclature & Classification[2][3]

e Chemical Name:O-Octylhydroxylamine hydrobromide
e Synonyms: 1-(Aminooxy)octane hydrobromide; Octyloxyamine hydrobromide.
o CAS Number:Not Formally Assigned in major public registries.

o Reference CAS (HCI Salt):62177-26-8 [1]
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o Reference CAS (Free Base):14316-64-4 [2]

» InChlKey (Free Base):CWSPDCWDVKKCMI-UHFFFAOYSA-N

Physicochemical Properties

Property Specification Notes
(
Molecular Formula
)
Molecular Weight 226.15 g/mol Free base: 145.24; HBr: 80.91
White to off-white crystalline )
Appearance Hygroscopic

solid

) Limited water solubility
- Soluble in MeOH, EtOH, ]
Solubility DMSO.[21[3] compared to short-chain
' analogs.

O-Ethyl homolog melts at 133
Melting Point 125-135 °C (Predicted) °C [3]. Long chains may
depress MP.

Acidity ( _ . Typical for alkoxyammonium
~4.5 (Conjugate acid) i
ions.

)

Part 2: Synthesis & Manufacturing

Expert Insight: While O-alkylhydroxylamines are commonly synthesized via the Gabriel method
using hydrazine for deprotection, this route yields the free base or hydrochloride (if treated with
HCI). To specifically target the Hydrobromide salt without an ion-exchange step, we utilize an
acid-mediated deprotection using HBr in acetic acid. This method is robust and avoids the

formation of hydrazide byproducts.

Reaction Pathway

The synthesis proceeds in two steps:

o Alkylation:
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reaction of N-hydroxyphthalimide with 1-bromooctane.

» Acidolysis: Cleavage of the phthalimide group using 48% HBr.

Filtration & 0-Octylhydroxylamine
Crystallization Hydrobromide
o / (Crystalline Solid)
N-Hydroxyphthalimide TEA/DME, 70°C _ | N-Octyloxyphthalimide | 48% HBr/AcOH
+ 1-Bromooctane o (Intermediate) o (Reflux) — |-—_____

- Phthalic Acid
(Precipitate)

Click to download full resolution via product page

Figure 1: Modified Gabriel Synthesis pathway targeting the Hydrobromide salt directly.

Detailed Protocol (Self-Validating)

o Alkylation:

[¢]

Dissolve N-hydroxyphthalimide (1.0 eq) and triethylamine (1.1 eq) in DMF.

[¢]

Add 1-bromooctane (1.0 eq) dropwise. Heat to 70°C for 4 hours.

[e]

Validation: TLC (Hexane/EtOAc 4:1) should show disappearance of starting phthalimide (

) and appearance of the lipophilic intermediate (

).

o

Precipitate in water, filter, and dry the intermediate.

o HBr Acidolysis:

o

Suspend the intermediate in Glacial Acetic Acid (3 mL/g).

[e]

Add 48% aqueous HBr (3.0 eq). Reflux for 2 hours.

o

Cool to room temperature. Phthalic acid will precipitate.

[¢]

Filtration: Remove phthalic acid by filtration.
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o Isolation: Concentrate the filtrate in vacuo. Triturate the residue with cold diethyl ether to

crystallize the O-octylhydroxylamine hydrobromide.

Part 3: Analytical Identification (QC)

To ensure scientific integrity, the identity of the compound must be verified using orthogonal
methods: NMR (Structural) and Titration (Stoichiometric).

Nuclear Magnetic Resonance (NMR)

The diagnostic signature of O-alkylation is the downfield shift of the

-methylene protons.

Shift (
Nucleus Multiplicity Integration Assignment
ppm)
Triplet ( _
H 4.15-4.25 2H (Key Identity
Hz) Peak)
1.65-1.75 Quintet 2H
Bulk Chain (
1.20-1.40 Multiplet 10H
)
0.88 Triplet 3H Terminal
~10.5 Broad Singlet 3H (Exchangeable)
C 76.5 Singlet -
31.8, 29.5, 22.7 Singlets - Alkyl Chain
14.1 Singlet ; Terminal
Solvent: DMSO-d6. Shifts may vary slightly (
ppm) depending on concentration.
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Argentometric Titration (Bromide Content)

This protocol validates the salt form (Hydrobromide vs. Hydrochloride).

Reagent: 0.1 M

Indicator: Eosin Y (Fajans method) or Potentiometric electrode.

Procedure: Dissolve 50 mg of sample in water. Titrate with

Calculation:

Theoretical Br content: 35.3%

Identification Workflow Diagram

Unknown Sample
(White Solid)

————————————————————————————————————————————————————————————————————————————

Structural ID Salt Form ID

1H NMR (DMSO-d6) AgNO3 Titration

Check: Br Content ~35%7?
(Confirms HBr Salt)

Check: Triplet @ 4.2 ppm?
(Confirms O-Alkylation)

RELEASE
O-Octylhydroxylamine HBr
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Figure 2: Quality Control decision tree for validating chemical identity.

Part 4: Applications in Drug Discovery
Lipophilic Pharmacophore Modulation

O-Octylhydroxylamine is used to introduce the octyloxyamino group (

), which mimics the transition state of alkylperoxy species. This has been successfully applied
in the design of Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. The long alkyl chain occupies
the hydrophobic pocket of the enzyme, enhancing binding affinity compared to shorter analogs

[4].
Oxime Ligation (Bioconjugation)

The compound reacts chemoselectively with aldehydes and ketones to form stable oxime
ethers.

This reaction is critical for:

 Lipidating peptides: Increasing membrane permeability of hydrophilic drugs.

o Surface modification: Attaching molecules to hydrophobic surfaces.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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